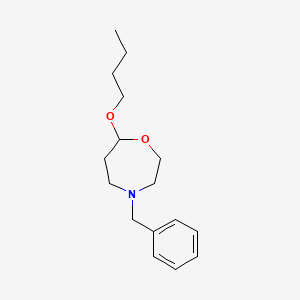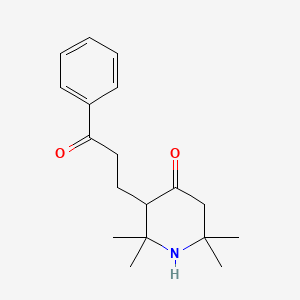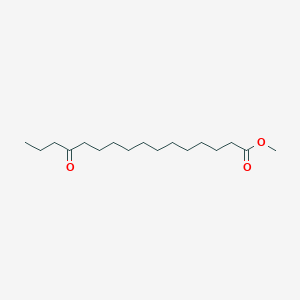
Dibenz(b,f)(1,4)oxazepine, 3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenz(b,f)(1,4)oxazepine, 3-methyl- is a derivative of dibenzo[b,f][1,4]oxazepine, a tricyclic compound known for its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenz(b,f)(1,4)oxazepine, 3-methyl- typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach involves the use of substituted 2-nitro-1-bromobenzene and substituted 2-triazolylphenols . These reactions are often carried out in a microwave oven to reduce reaction time and improve yields .
Industrial Production Methods
Industrial production of dibenz(b,f)(1,4)oxazepine, 3-methyl- may involve large-scale cyclocondensation reactions using readily available precursors. The use of copper catalysis and 1,3-dipolar cycloaddition reactions are also common in industrial settings . These methods are optimized for high yield and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Dibenz(b,f)(1,4)oxazepine, 3-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichloroisocyanurate and other halogen-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions include substituted derivatives of dibenz(b,f)(1,4)oxazepine, which can be further functionalized for specific applications .
Scientific Research Applications
Dibenz(b,f)(1,4)oxazepine, 3-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential as an antidepressant, analgesic, and calcium channel antagonist.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of dibenz(b,f)(1,4)oxazepine, 3-methyl- involves its interaction with specific molecular targets, such as the transient receptor potential ankyrin 1 receptor . This receptor plays a key role in sensory perception, including pain and temperature sensation . The compound acts as an agonist, activating the receptor and triggering downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Dibenz(b,e)(1,4)oxazepine
- Dibenz(c,f)(1,2)oxazepine
- Loxapine (a derivative of dibenz(b,f)(1,4)oxazepine)
Uniqueness
Dibenz(b,f)(1,4)oxazepine, 3-methyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to other similar compounds, it exhibits a higher potency in activating certain receptors and has a broader range of applications in medicinal chemistry .
Properties
CAS No. |
60287-96-9 |
|---|---|
Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
9-methylbenzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C14H11NO/c1-10-6-7-11-9-15-12-4-2-3-5-13(12)16-14(11)8-10/h2-9H,1H3 |
InChI Key |
KEALMLYFIZKBPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610595.png)
![2-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B14610604.png)

